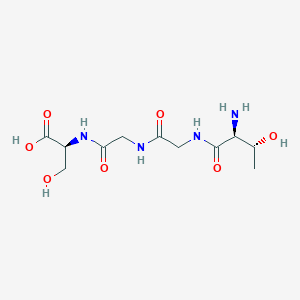
L-Threonylglycylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a propylazanediyl group linked to methylenepyridine and diacetamide moieties
Preparation Methods
The synthesis of N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide typically involves multi-step organic synthesis techniques. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the methylenepyridine intermediates, followed by the introduction of the propylazanediyl group. The final step involves the formation of the diacetamide linkage.
Reaction Conditions: The reactions are generally carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at room temperature or under reflux conditions.
Major Products:
Scientific Research Applications
N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide can be compared with other similar compounds, such as:
N,N’-Bis(2-pyridylmethyl)propane-1,3-diamine: Similar in structure but with different functional groups.
N,N’-Bis(2-pyridylmethyl)ethane-1,2-diamine: Another related compound with variations in the linker chain.
N,N’-Bis(2-pyridylmethyl)butane-1,4-diamine: Differing in the length of the carbon chain connecting the pyridine rings.
Properties
CAS No. |
922172-44-9 |
|---|---|
Molecular Formula |
C11H20N4O7 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H20N4O7/c1-5(17)9(12)10(20)14-2-7(18)13-3-8(19)15-6(4-16)11(21)22/h5-6,9,16-17H,2-4,12H2,1H3,(H,13,18)(H,14,20)(H,15,19)(H,21,22)/t5-,6+,9+/m1/s1 |
InChI Key |
DPNWALCLLIPBFE-JHEQGTHGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


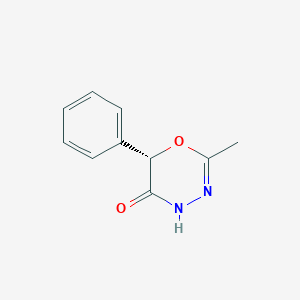
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)
![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
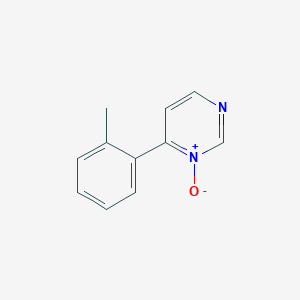
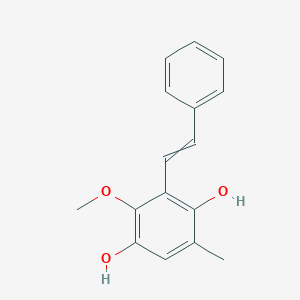
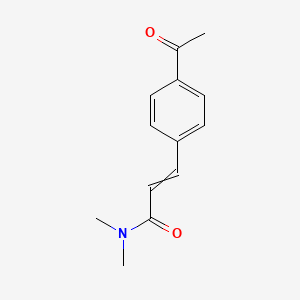
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
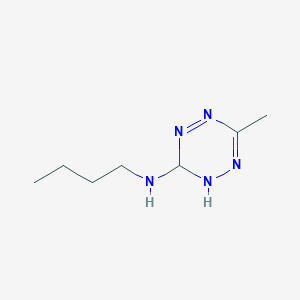
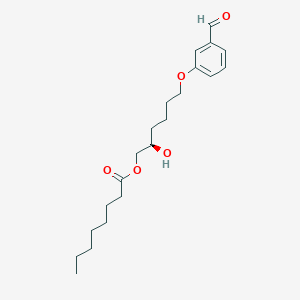
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)
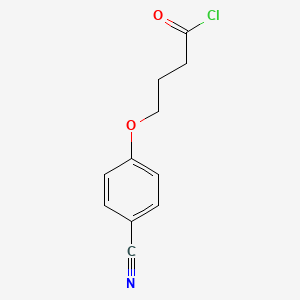
![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)

